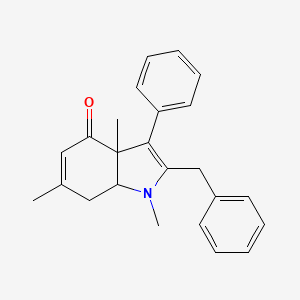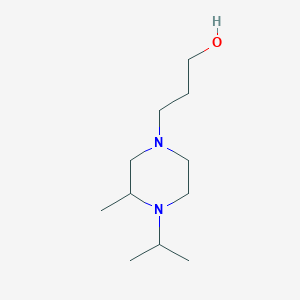
3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a propan-2-yl group, along with a propanol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol typically involves the reaction of 3-methyl-4-propan-2-ylpiperazine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It serves as a model compound to investigate the structure-activity relationships of piperazine-based drugs.
Medicine: The compound has potential applications in the development of new therapeutic agents. Piperazine derivatives are known for their antimicrobial, antiviral, and antipsychotic activities. Research is ongoing to explore the potential of this compound in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol is primarily related to its interaction with biological targets, such as enzymes and receptors. The piperazine ring can interact with various molecular targets, leading to changes in their activity. For example, piperazine derivatives are known to act as antagonists or agonists of neurotransmitter receptors, such as serotonin and dopamine receptors. The propanol side chain can also influence the compound’s pharmacokinetic properties, such as its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound has a similar structure but lacks the propan-2-yl group. It is used in similar applications and has comparable biological activities.
1-(3-Hydroxypropyl)-4-methylpiperazine: This compound also lacks the propan-2-yl group and is used as an intermediate in the synthesis of pharmaceuticals.
4-Methyl-1-piperazinepropanol: Another similar compound with a slightly different structure, used in the production of various chemicals.
Uniqueness: 3-(3-Methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol is unique due to the presence of both the methyl and propan-2-yl groups on the piperazine ring. These substituents can influence the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5464-99-3 |
|---|---|
Molekularformel |
C11H24N2O |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
3-(3-methyl-4-propan-2-ylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-6-12(5-4-8-14)9-11(13)3/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
BYBSBHWOSUSFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(C)C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


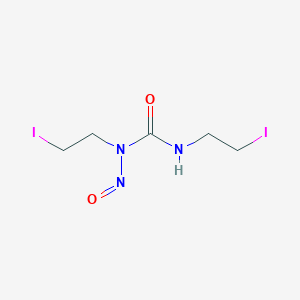
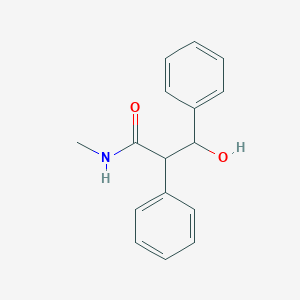
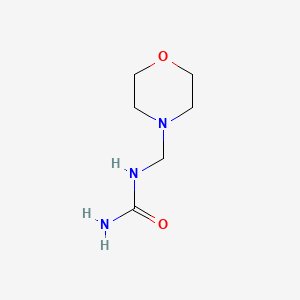



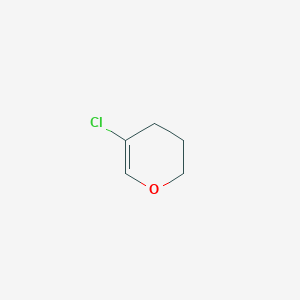




![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

